N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S2/c1-22(2)27(24,25)15-9-5-13(6-10-15)17(23)21-18-20-16(11-26-18)12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAZDOJAMLROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the formation of the thiazolyl core This can be achieved through the cyclization of appropriate precursors, such as 4-bromophenylamine and thiosemicarbazide, under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazolyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the nitro group, if present, to form an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like tin chloride or iron powder.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Thiazolyl sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide has shown potential as an antimicrobial and antiproliferative agent. Its ability to inhibit the growth of bacteria and cancer cells makes it a candidate for further research in drug development.
Medicine: The compound's biological activity suggests potential applications in the treatment of infections and certain types of cancer. Its mechanism of action may involve the disruption of cellular processes in pathogens and cancer cells.
Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it valuable for developing new products.
Mechanism of Action
The mechanism by which N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exerts its effects involves the interaction with specific molecular targets. The thiazolyl group may bind to enzymes or receptors, disrupting their normal function. The dimethylsulfamoyl group can enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound belongs to a broader class of sulfamoyl- and benzamide-containing derivatives. Below is a systematic comparison with structurally related compounds, emphasizing substituent effects on biological activity, physicochemical properties, and applications.
Structural Variations and Substituent Effects
Key Observations
Sulfamoyl Group Modifications
- Dimethylsulfamoyl vs. Piperidinylsulfonyl : The target compound’s dimethylsulfamoyl group (logP ~2.1 estimated) likely enhances solubility compared to the bulkier piperidinylsulfonyl group in 2D216, which may improve membrane permeability but reduce metabolic stability .
Aryl Group Variations on Thiazole
- 4-Bromophenyl vs. 4-Nitrophenyl : The electron-withdrawing bromo group in the target compound may stabilize the thiazole ring via resonance, whereas the nitro group in and analogs could enhance electrophilic reactivity, influencing target binding .
- Biphenyl Extensions : Fluorobiphenyl and trifluoromethyl biphenyl substituents () improve antiproliferative activity, suggesting extended aromatic systems enhance interactions with hydrophobic enzyme pockets .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a benzamide moiety, characterized by the presence of a bromophenyl substituent. The synthesis typically involves the coupling of substituted thiazoles and benzamides under specific conditions. For instance, one method includes mixing 2-(4-bromophenyl)-4-thiazolamine with various reagents in dichloromethane to yield the desired product .
Structural Analysis
Recent studies have provided insights into the crystal structure of the compound. The asymmetric unit consists of one formula unit and a water molecule, with notable dihedral angles between the bromine-substituted benzene ring and the thiazole ring at 15.42° . This structural configuration is crucial as it influences the compound's biological activity.
Biological Activity
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. Its mechanism involves inhibiting bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are critical in mediating inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Pharmacokinetic Profile
The pharmacokinetics of this compound have been evaluated in animal models. The compound shows favorable absorption and distribution characteristics following oral administration, indicating its viability for further development as an oral medication .
Case Studies
-
Study on Antibacterial Activity
- In vitro tests revealed that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, highlighting its potential as a novel antibacterial agent.
- Inflammation Model
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Contains thiazole and benzamide rings | Antimicrobial |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides | Similar thiazole structure | Anti-inflammatory |
| N’-(1,3-benzothiazol-2-yl)-arylamides | Variants with different aryl groups | Variable activities |
This compound stands out due to its unique combination of structural features that enhance its solubility and bioavailability compared to similar compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide with high purity?
- Methodology :
- Reaction Design : Use a multi-step synthesis involving condensation of 4-(4-bromophenyl)-1,3-thiazol-2-amine with 4-(dimethylsulfamoyl)benzoyl chloride under reflux conditions in anhydrous ethanol or DMF. Catalytic acetic acid (5 drops) enhances yield by promoting imine formation .
- Purification : Recrystallize the crude product using ethanol:water (3:1 v/v) to achieve >95% purity, as validated by HPLC (retention time: 12.3 min, C18 column, acetonitrile:H2O:0.1% TFA mobile phase) .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
- Methodology :
- NMR : Use - and -NMR (400 MHz, CDCl) to confirm thiazole ring protons (δ 7.8–8.1 ppm) and sulfamoyl group integration (δ 3.1 ppm for dimethyl groups) .
- X-ray Crystallography : Grow single crystals via slow evaporation from DMF. Refine using TwinRotMat (PLATON) for non-merohedral twinning, reporting bond lengths (C–S: 1.68 Å) and dihedral angles (thiazole-benzamide: 18.8°) .
- HPLC-PDA : Monitor purity with a C18 column (λ = 254 nm); retention time consistency (±0.2 min) indicates batch reproducibility .
Q. How can researchers evaluate the in vitro biological activity of this compound against cancer cell lines?
- Methodology :
- Cell Viability Assays : Use MTT or resazurin reduction assays on HeLa or MCF-7 cells (72-hour exposure, IC calculation). Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis (Annexin V/PI staining) .
- Mitotic Pathway Targeting : Assess Hec1/Nek2 pathway inhibition via Western blot (reduced phospho-Hec1 levels at 48 hours) .
Advanced Research Questions
Q. How can structural modifications improve target selectivity while minimizing off-target effects in vivo?
- Methodology :
- SAR Analysis : Replace the 4-bromophenyl group with fluorophenyl or pyridyl analogs to modulate lipophilicity (LogP: 3.5–5.2). Use molecular docking (AutoDock Vina) to predict binding to Hec1’s coiled-coil domain (PDB: 3LQ5) .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes, NADPH cofactor) and identify metabolites via LC-MS/MS. Introduce electron-withdrawing groups (e.g., CF) to reduce CYP3A4-mediated oxidation .
Q. What strategies resolve contradictions in reported IC values across studies?
- Methodology :
- Assay Standardization : Normalize cell density (5,000 cells/well), serum concentration (10% FBS), and incubation time (72 hours). Compare results under hypoxic (5% O) vs. normoxic conditions, as hypoxia can enhance IC by 2–3 fold .
- Purity Validation : Use differential scanning calorimetry (DSC) to detect polymorphic forms (melting point ±2°C deviations indicate impurities) .
Q. How can this compound be adapted for positron emission tomography (PET) imaging of neurological targets?
- Methodology :
- Radiolabeling : Synthesize -labeled analogs by methylating the dimethylsulfamoyl group ($$$ ^{11}C $$
CHOTf, 20 min reaction at 80°C). Purify via semi-preparative HPLC (radiochemical purity >98%) . - In Vivo Validation : Perform autoradiography on rat brain slices (cerebellum and thalamus regions) with blocking studies using mGlu1-selective ligands (e.g., JNJ-42491293) to confirm target specificity .
Q. What computational approaches predict off-target interactions and toxicity risks?
- Methodology :
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify overlap with kinase ATP-binding sites (e.g., EGFR, IC >10 µM indicates low risk). Validate with kinase profiling (Eurofins Panlabs) .
- ToxCast Screening : Query ToxCast database for mitochondrial membrane potential disruption (e.g., FLIPR assays) and prioritize analogs with low alerts for hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
